molecular formula C6H5BBr2O2 B046796 3,5-Dibromophenylboronic acid CAS No. 117695-55-3

3,5-Dibromophenylboronic acid

Cat. No. B046796
M. Wt: 279.72 g/mol
InChI Key: WQBLCGDZYFKINX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3,5-dibromophenylboronic acid often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. For instance, various thiophene derivatives were synthesized using a palladium-catalyzed Suzuki cross-coupling reaction, demonstrating the versatility of arylboronic acids in forming biologically and materially significant compounds (Ikram et al., 2015). Additionally, palladium-catalyzed reactions have been employed for the synthesis of 1-alkenylboronic acid esters, showcasing the utility of boronic acids in creating unsymmetrical 1,3-dienes (Takagi et al., 2002).

Molecular Structure Analysis

The molecular structure of 3,5-dibromophenylboronic acid derivatives and their complexes has been elucidated through various techniques, including X-ray diffraction. For example, cyclopalladated complexes of thiophosphorylbenzoic acid thioamides were characterized, revealing the κ3-SCS coordination and the peculiarities of chemical bonding, indicating the structural versatility of boronic acid derivatives (Kozlov et al., 2008).

Chemical Reactions and Properties

3,5-Dibromophenylboronic acid participates in various chemical reactions, including the aforementioned Suzuki coupling, which is instrumental in synthesizing complex organic molecules. These reactions underscore the compound's reactivity and its potential in creating diverse chemical structures with specific properties and activities (Ikram et al., 2015).

Physical Properties Analysis

The physical properties of 3,5-dibromophenylboronic acid derivatives can be studied through spectroscopic methods, including FT-IR, FT-Raman, and NMR spectroscopy. Such analyses provide insights into the conformations, stability, and electronic structures of these compounds, which are crucial for understanding their reactivity and applications in various fields (Karabacak et al., 2014).

Chemical Properties Analysis

The chemical properties of 3,5-dibromophenylboronic acid, such as its reactivity in coupling reactions and the formation of complexes with metals, highlight its utility in organic synthesis and material science. These properties are essential for the development of new synthetic strategies and the production of novel materials with specific functionalities (Ikram et al., 2015).

Scientific Research Applications

  • Catalysis : A derivative, 3,5-bis(perfluorodecyl)phenylboronic acid, has been identified as a green catalyst for direct amide condensation reactions, attributed to its strong electron-withdrawing effect and immobility in the fluorous recyclable phase of the perfluorodecyl group (Ishihara, Kondo, & Yamamoto, 2001).

  • Organocatalysis : The compound 3,5-bis(pentafluorosulfanyl)phenylboronic acid 1 serves as an efficient organocatalyst for Conia-ene carbocyclization of 1,3-dicarbonyl compounds with terminal alkynes (Yang et al., 2012).

  • Synthesis of Boron Compounds : 3-Aminophenylboronic acid is used to synthesize calix-like macrocyclic boron compounds with various aliphatic alcohols (Barba et al., 2009).

  • Bio-Applications : Phenylboronic acid-decorated polymeric nanomaterials, including derivatives of 3,5-Dibromophenylboronic acid, are promising for advanced bio-applications, particularly in drug delivery systems and biosensors, due to their unique interactions with sugars and sialic acids (Lan & Guo, 2019).

  • Antibacterial Agents : 5-Trifluoromethyl-2-formylphenylboronic acid displays potential as an antibacterial agent, with activity against various fungi and bacteria (Adamczyk-Woźniak et al., 2020).

  • Cancer Research : Phenylboronic acid and benzoxaborole derivatives have shown antiproliferative and proapoptotic properties in cancer cells, indicating potential applications in experimental oncology (Psurski et al., 2018).

  • Insulin Delivery : Phenylboronic acid-based glucose-responsive nanoparticles, including those derived from 3,5-Dibromophenylboronic acid, are being explored for insulin delivery (Ma & Shi, 2014).

Safety And Hazards

3,5-Dibromophenylboronic acid can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(3,5-dibromophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBr2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBLCGDZYFKINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBr2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370447
Record name 3,5-Dibromophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromophenylboronic acid

CAS RN

117695-55-3
Record name 3,5-Dibromophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromobenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 9.44 g of 1,3,5-tribromobenzene in 200 mL of diethyl ether was added 19.4 mL of 1.55 M n-butyllithium in hexane at -78° under nitrogen. The suspension was stirred for 30 min, then added to 30 mL of trimethyl borate in 300 mL of diethyl ether at the same temperature. The now clear solution was stirred at -78° for 30 min then warmed to room temperature overnight. Fifty mL of 1 N hydrochloric acid were added and allowed to react for 2 h. The aqueous layer was discarded and the ether layer was extracted with 2 N sodium hydroxide solution (5 times with 100 mL). The extract was washed once with 50 mL of ether, then acidified with 6N HCl to pH 2 at 0°. A white precipitate was collected by filtration after the solution had been kept at 0° for 2 h. After air drying, 8.49 g (95%) of the title product was obtained. Melting point was >300° and the purity was confirmed by chromatography.
Quantity
9.44 g
Type
reactant
Reaction Step One
Quantity
19.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
YH Kim, OW Webster - Macromolecules, 1992 - ACS Publications
Highly branched polyphenylenes were synthesized from AB2 type monomers, eg, 3, 5-dibromophenylboronic acid (1A) and 3, 5-dihalophenyl Grignard reagents (IB and 2). Monomers 1 …
Number of citations: 927 pubs.acs.org
C Jian, LYU Wei, C Zhonghua… - Journal of Donghua …, 2023 - search.ebscohost.com
Conjugated microporous polymers (CMPs) have great potential in the field of CO 2 adsorption due to their high specific surface area and molecular structure designability, and the …
Number of citations: 0 search.ebscohost.com
S Schlögl, T Sirtl, J Eichhorn, WM Heckl… - Chemical …, 2011 - pubs.rsc.org
We report on covalent two-dimensional phenylene–boroxine hybrid-networks that were synthesized under ultra-high vacuum conditions from doubly functionalized monomers through …
Number of citations: 64 pubs.rsc.org
Y Kakei, C Yamazaki, M Suzuki, A Nakamura… - The Plant …, 2015 - Wiley Online Library
Auxin is essential for plant growth and development, this makes it difficult to study the biological function of auxin using auxin‐deficient mutants. Chemical genetics have the potential to …
Number of citations: 76 onlinelibrary.wiley.com
E Malmström, M Johansson, A Hult - Macromolecules, 1995 - ACS Publications
Hyperbranched, aliphatic polyesters of theoretically calculated molar masses 1200-44 300 were synthesized in the molten state from 2, 2-bis (hydroxymethyl) propionic acid (repeating …
Number of citations: 741 pubs.acs.org
EJ Wren, X Wang, A Farlow, SC Lo, PL Burn… - Organic …, 2010 - ACS Publications
An iterative procedure gives 1,3,5-phenyl-linked dendrons of up to the fourth generation and enables the formation of different generations of iridium(III) complex-cored dendrimers. The …
Number of citations: 11 pubs.acs.org
D Rodríguez-San-Miguel, C Montoro… - Chemical Society …, 2020 - pubs.rsc.org
Covalent organic frameworks (COFs) are crystalline and porous materials with bi- or three-dimensional structures built up by connecting their molecular precursors by dynamic covalent …
Number of citations: 242 pubs.rsc.org
G Cecot, MT Doll, OM Planes… - European Journal of …, 2019 - Wiley Online Library
Metallosupramolecular assemblies of the general formula M 2n L n can adopt prismatic or cage‐like structures. The factors controlling the aggregation number n and the geometry of the …
G Cecot, B Alameddine, S Prior, R De Zorzi… - Chemical …, 2016 - pubs.rsc.org
Large (Mw > 10 kDa) heterometallic coordination cages with gyrobifastigium-like geometry are obtained by using metalloligands with sterically demanding FeII clathrochelate cores and …
Number of citations: 37 pubs.rsc.org
S Grätz, B Wolfrum, L Borchardt - Green Chemistry, 2017 - pubs.rsc.org
The mechanochemical Suzuki polycondensation constitutes a sustainable alternative to classical solvent-based polymerization reactions for poly(phenylene)s. In order to establish a …
Number of citations: 64 pubs.rsc.org

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